molecular formula C9H4BrN3O B13711603 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile

6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile

Cat. No.: B13711603
M. Wt: 250.05 g/mol
InChI Key: LNVKANPHHIIKSP-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of eco-friendly and atom-economical approaches is encouraged to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microbial cells. This compound may also interact with DNA, causing damage that leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its bromine and hydroxyl groups contribute to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-bromo-4-oxo-1H-1,8-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrN3O/c10-6-1-7-8(14)5(2-11)3-12-9(7)13-4-6/h1,3-4H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVKANPHHIIKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)C(=CN2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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